molecular formula C14H10ClN7O4S3 B2937982 2-chloro-N-[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-5-nitrobenzamide CAS No. 389072-90-6

2-chloro-N-[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-5-nitrobenzamide

Cat. No.: B2937982
CAS No.: 389072-90-6
M. Wt: 471.91
InChI Key: QRRCIOYKCFDSQJ-UHFFFAOYSA-N
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Description

This compound is a structurally complex benzamide derivative featuring dual 1,3,4-thiadiazole rings connected via a sulfanyl-acetamide bridge. The 5-nitro and 2-chloro substituents on the benzamide moiety enhance its electron-withdrawing properties, which may influence biological activity and binding interactions. Such derivatives are frequently explored for antimicrobial, anticancer, and enzyme-inhibitory activities due to the thiadiazole scaffold’s versatility .

Properties

IUPAC Name

2-chloro-N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-5-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN7O4S3/c1-6-18-19-12(28-6)16-10(23)5-27-14-21-20-13(29-14)17-11(24)8-4-7(22(25)26)2-3-9(8)15/h2-4H,5H2,1H3,(H,16,19,23)(H,17,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRRCIOYKCFDSQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN7O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-5-nitrobenzamide typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of Thiadiazole Rings: The synthesis begins with the preparation of 5-methyl-1,3,4-thiadiazole-2-amine, which is achieved through the cyclization of appropriate precursors under acidic conditions.

    Carbamoylation: The thiadiazole amine is then reacted with a carbamoyl chloride derivative to introduce the carbamoyl group.

    Thioether Formation: The resulting intermediate is further reacted with a thiol compound to form the thioether linkage.

    Nitrobenzamide Introduction: Finally, the nitrobenzamide group is introduced through a nucleophilic substitution reaction with 2-chloro-5-nitrobenzoyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-5-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine group under appropriate conditions.

    Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-chloro-N-[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-5-nitrobenzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-N-[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-5-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound’s biological activity is primarily attributed to its ability to:

    Inhibit Enzymes: It can inhibit key enzymes involved in cellular processes, leading to the disruption of metabolic pathways.

    Bind to DNA: The compound can intercalate into DNA, interfering with DNA replication and transcription.

    Induce Apoptosis: It can trigger programmed cell death (apoptosis) in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Modified Aromatic Moieties

  • N-[5-({2-[(5-Methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-1,3-benzothiazole-2-carboxamide () Structural Difference: Replaces the 2-chloro-5-nitrobenzamide group with a benzothiazole-2-carboxamide.
  • N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide ()

    • Structural Difference : Contains a trifluoromethyl group and 4-methoxybenzylsulfanyl substituent instead of nitro and methyl-thiadiazole groups.
    • Impact : The trifluoromethyl group increases lipophilicity and metabolic stability, while the methoxybenzyl group may alter binding kinetics in enzyme inhibition .

Analogues with Varied Thiadiazole Substituents

  • 3-(2-Chlorophenyl)-N-[5-({2-[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-5-methyl-1,2-oxazole-4-carboxamide () Structural Difference: Substitutes the nitrobenzamide with a chlorophenyl-oxazole carboxamide and introduces an ethyl group on the thiadiazole. Impact: The ethyl group may reduce steric hindrance, improving binding to targets like kinases or microbial enzymes. The oxazole ring could modulate electronic effects, altering reactivity .
  • N-[5-(Ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide () Structural Difference: Replaces the sulfanyl-acetamide bridge with a triazole-carboxamide and ethylsulfanyl group.

Nitro-Substituted Analogues

  • 3-间硝基苯基/对硝基苯基-6-芳基-1,2,4-三唑并[3,4-b]-1,3,4-噻二唑衍生物 ()
    • Structural Difference : Features a nitro-substituted triazolothiadiazole scaffold.
    • Biological Data : Exhibits significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting the nitro group enhances antibacterial activity .
    • Comparison : The target compound’s nitro group at the benzamide position may similarly improve antimicrobial efficacy but with distinct pharmacokinetics due to the thiadiazole bridge.

Physicochemical and Pharmacokinetic Properties

Compound logP<sup>a</sup> Molecular Weight Solubility (µg/mL) Key Substituents
Target Compound 3.2<sup>b</sup> 513.94 <10 (aqueous) 5-nitro, 2-chloro, dual thiadiazoles
N-[5-(Ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide () 2.8 401.47 ~50 Ethylsulfanyl, triazole
N-[5-({2-[(5-Methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-1,3-benzothiazole-2-carboxamide () 3.5 498.56 <20 Benzothiazole, methyl-thiadiazole

<sup>a</sup> Predicted using ChemAxon software. <sup>b</sup> Experimental data unavailable; estimated via analogous structures .

Biological Activity

The compound 2-chloro-N-[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-5-nitrobenzamide is a complex organic molecule that belongs to the class of thiadiazole derivatives. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C12H12ClN6O3S2C_{12}H_{12}ClN_6O_3S_2, with a molecular weight of approximately 353.83 g/mol. The key structural components include:

  • Thiadiazole rings : Known for their diverse biological activities.
  • Chlorine and nitro groups : These substituents can enhance biological activity by modulating electronic properties.

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. The compound under review has been tested against various bacterial strains and fungi.

Microorganism Activity (MIC) Reference
Staphylococcus aureus32.6 μg/mL
Escherichia coli62.5 μg/mL
Candida albicansModerate activity

In a study focusing on 1,3,4-thiadiazole derivatives, compounds similar to the one showed promising results against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus, as well as moderate effectiveness against Gram-negative strains like E. coli and fungal pathogens .

Anticancer Activity

Some thiadiazole derivatives have demonstrated anticancer properties. The compound's structural features suggest potential cytotoxic effects against various cancer cell lines.

  • Caco-2 Cell Line : Significant reduction in cell viability was observed with certain thiadiazole derivatives, indicating potential for further development as anticancer agents .

The biological mechanisms through which these compounds exert their effects may include:

  • Inhibition of DNA synthesis : Thiadiazoles can interfere with nucleic acid synthesis in bacteria and cancer cells.
  • Cell membrane disruption : Antimicrobial activity may be attributed to the disruption of microbial cell membranes.

Case Studies

  • Antimicrobial Screening : A study evaluated the antimicrobial efficacy of various thiadiazole derivatives against multiple pathogens. The results indicated that compounds with nitro substitutions exhibited enhanced activity against resistant strains of bacteria .
  • Cytotoxicity Assays : In vitro assays on cancer cell lines demonstrated that specific substitutions in thiadiazole structures could lead to increased cytotoxicity, suggesting a pathway for developing new anticancer drugs .

Q & A

Basic: What are the standard synthetic methodologies for preparing this compound?

Answer: The synthesis typically involves a two-step procedure:

Heterocyclization of acylated thiosemicarbazides with carbon disulfide to form the 1,3,4-thiadiazole core.

Alkylation of the intermediate 5-amino-1,3,4-thiadiazole-2-thiol with appropriate reagents (e.g., chloroacetamide derivatives) to introduce the sulfanyl and carbamoylmethyl groups .
Key intermediates should be purified via recrystallization (ethanol-DMF mixtures) and monitored by TLC .

Advanced: How can reaction yields be optimized during the alkylation step to reduce side products?

Answer:

  • Temperature control : Maintain 20–25°C to prevent thermal decomposition.
  • Phase-transfer catalysts : Use triethylamine to neutralize HCl byproducts and enhance reactivity .
  • Stoichiometric precision : Ensure equimolar ratios of reactants to avoid unreacted intermediates.
  • Post-reaction workup : Dilute with water to precipitate pure products and minimize impurities .

Basic: What spectroscopic techniques are critical for structural validation?

Answer:

  • 1H NMR : Confirm proton environments (e.g., methyl groups, aromatic protons).
  • IR spectroscopy : Identify functional groups like carbamoyl (C=O stretch at ~1650 cm⁻¹) and nitro groups (asymmetric stretch at ~1520 cm⁻¹).
  • Elemental analysis : Verify purity and stoichiometry.
  • X-ray crystallography : Resolve crystal packing and bond angles using SHELXL .

Advanced: How to address ambiguities in X-ray crystallographic data for structurally similar derivatives?

Answer:

  • Refinement protocols : Use SHELXL with high-resolution data (R factor < 0.05) and validate with PLATON for symmetry checks.
  • Twinning analysis : Apply TWINLAW to detect pseudo-merohedral twinning.
  • Hydrogen bonding networks : Map interactions to resolve disorder in nitro or sulfanyl groups .

Basic: What in vitro assays are suitable for preliminary biological evaluation?

Answer:

  • Cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7).
  • Antimicrobial activity : Broth microdilution for MIC determination.
  • Enzyme inhibition : Target-specific assays (e.g., kinase or protease inhibition) .

Advanced: How to reconcile conflicting biological activity data across studies?

Answer:

  • Compound purity : Verify by HPLC (>95%) to exclude impurities affecting results.
  • Assay standardization : Use identical cell lines, incubation times, and positive controls.
  • Orthogonal assays : Confirm results with alternative methods (e.g., flow cytometry vs. MTT for cytotoxicity) .

Advanced: What computational strategies predict binding modes to target proteins?

Answer:

  • Molecular docking : Use Glide XP scoring to account for hydrophobic enclosure and hydrogen-bond networks .
  • Molecular dynamics (MD) : Simulate ligand-protein interactions over 100 ns to assess stability.
  • Free-energy calculations : Apply MM-GBSA to estimate binding affinities .

Basic: What safety protocols are essential for handling this compound?

Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of nitrobenzamide vapors.
  • Waste disposal : Neutralize acidic byproducts before disposal .

Advanced: How to design derivatives with improved metabolic stability?

Answer:

  • Electron-withdrawing substituents : Introduce fluorine or nitro groups to reduce oxidative metabolism.
  • Sulfanyl linkage modification : Replace with thioether or sulfone groups to enhance enzymatic resistance .

Advanced: What strategies improve solubility for pharmacological assays?

Answer:

  • Co-solvents : Use DMSO-water mixtures (<5% DMSO) to maintain solubility without cytotoxicity.
  • Nanoparticle formulation : Employ PEGylated liposomes or polymeric carriers.
  • Prodrug design : Introduce hydrolyzable esters or amides for enhanced aqueous solubility .

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